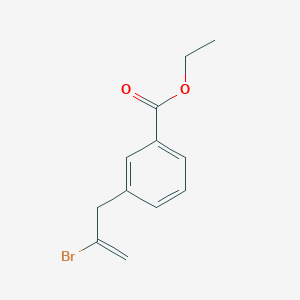

2-Bromo-3-(3-carboethoxyphenyl)-1-propene

Description

2-Bromo-3-(3-carboethoxyphenyl)-1-propene, with the chemical formula C12H13BrO2 and a molecular weight of 269.13 g/mol , is a compound that, while not extensively documented in dedicated studies, represents a confluence of important structural motifs. chemicalbook.combldpharm.com Its utility in research can be inferred from the well-established reactivity and synthetic applications of its core components: the bromoalkene, the propene linker, and the carboethoxyphenyl group.

Interactive Table: Physicochemical Properties of 2-Bromo-3-(3-carboethoxyphenyl)-1-propene

| Property | Value |

| CAS Number | 731772-86-4 |

| Molecular Formula | C12H13BrO2 |

| Molecular Weight | 269.13 g/mol |

| MDL Number | MFCD00671907 |

| SMILES Code | C=C(Br)CC1=CC=CC(C(OCC)=O)=C1 |

Data sourced from chemical supplier databases. chemicalbook.combldpharm.com

Organobromine compounds are a cornerstone of synthetic organic chemistry, primarily due to the unique properties of the carbon-bromine (C-Br) bond. Bromine's electronegativity (2.96) compared to carbon (2.55) polarizes the C-Br bond, rendering the carbon atom electrophilic and thus susceptible to attack by nucleophiles. wikipedia.org This inherent reactivity makes alkyl and vinyl bromides excellent precursors for a wide array of chemical transformations.

The reactivity of organobromine compounds is intermediate between that of organochlorines and organoiodines, offering a balance of stability and reactivity that is advantageous for many applications. wikipedia.org The C-Br bond dissociation energy is approximately 72.1 kcal/mol, which is lower than that of a C-Cl bond but higher than a C-I bond, allowing for controlled bond cleavage under specific reaction conditions. wikipedia.org Key reactions involving organobromides include nucleophilic substitutions, Grignard reactions, and various metal-catalyzed cross-coupling reactions. wikipedia.orgwikipedia.org The presence of the bromine atom in 2-Bromo-3-(3-carboethoxyphenyl)-1-propene thus marks it as a versatile substrate for introducing new functional groups and constructing larger molecular frameworks.

Data Table: Comparison of Carbon-Halogen Bond Properties

| Halogen (X) | Electronegativity | Bond Strength (C-X) (kcal/mol) |

| Fluorine (F) | 3.98 | 115 |

| Chlorine (Cl) | 3.16 | 83.7 |

| Bromine (Br) | 2.96 | 72.1 |

| Iodine (I) | 2.66 | 57.6 |

This table illustrates the intermediate nature of the C-Br bond, which is central to its utility in synthesis. wikipedia.org

The propene unit, a three-carbon chain with a double bond, is a fundamental building block in organic synthesis. The double bond serves as a handle for a multitude of chemical transformations, including addition reactions, oxidations, and polymerizations. In the context of 2-Bromo-3-(3-carboethoxyphenyl)-1-propene, the "2-bromo-1-propene" moiety is particularly significant. This structure is a vinyl bromide, which is a key substrate in many palladium-catalyzed cross-coupling reactions.

These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The ability of propene derivatives to participate in these reactions allows for the facile connection of the aryl portion of the molecule to other organic fragments, enabling the rapid assembly of complex structures. The versatility of the propene backbone is critical for building molecular diversity and accessing novel chemical scaffolds.

The "3-carboethoxyphenyl" portion of the molecule introduces an aryl ester, a functional group with significant influence on the molecule's properties and synthetic potential. Aryl esters are prevalent motifs in a vast range of biologically active molecules, including pharmaceuticals and agrochemicals. organic-chemistry.orgorganic-chemistry.org The ester group can influence a molecule's solubility, polarity, and ability to interact with biological targets.

From a synthetic standpoint, the ester group is relatively stable but can be hydrolyzed to the corresponding carboxylic acid, providing another point for chemical modification. The position of the ester on the aromatic ring also directs the regioselectivity of further electrophilic aromatic substitution reactions. Furthermore, the entire carboethoxyphenyl group can be viewed as a functionalized aromatic building block, which can be incorporated into larger systems where the ester may play a role in directing molecular conformation or participating in intermolecular interactions, such as hydrogen bonding. The strategic placement of such a group is a key aspect of rational molecular design in medicinal and materials chemistry. organic-chemistry.org

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 3-(2-bromoprop-2-enyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO2/c1-3-15-12(14)11-6-4-5-10(8-11)7-9(2)13/h4-6,8H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUVRDCQMSMVCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)CC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641154 | |

| Record name | Ethyl 3-(2-bromoprop-2-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-86-4 | |

| Record name | Ethyl 3-(2-bromoprop-2-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 3 3 Carboethoxyphenyl 1 Propene

Strategic Retrosynthetic Disconnection Approaches

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic route.

A primary disconnection strategy for the bromo-propene fragment of 2-Bromo-3-(3-carboethoxyphenyl)-1-propene involves breaking the carbon-bromine bond. This leads to a key allyl cation intermediate, which can be derived from an allylic alcohol. This approach suggests that the bromine atom can be introduced in the final stages of the synthesis through an allylic bromination reaction on a precursor molecule that already contains the 3-carboethoxyphenyl-1-propene skeleton.

Another retrosynthetic pathway for the bromo-propene unit involves the disconnection of the double bond, leading to an alkyne precursor. The vinyl bromide can then be formed through a hydrobromination reaction of the corresponding terminal alkyne. This method offers potential for high stereoselectivity. nih.gov

The bond connecting the phenyl ring to the propene chain is a logical point for disconnection. This retrosynthetic step suggests a coupling reaction between a phenyl-containing fragment and a three-carbon propene unit. The 3-carboethoxyphenyl group can be envisioned as originating from a suitable aryl metallic reagent, such as an organozinc or organoboron compound, which would then be coupled with an appropriate electrophilic propene partner. Alternatively, an aryl halide could be coupled with an organometallic propene derivative. This approach is advantageous as it allows for the late-stage introduction of the functionalized aromatic ring. youtube.comyoutube.com

Bromination Protocols for Allylic Systems and Vinyl Bromide Formation

The introduction of a bromine atom at the second position of the propene chain is a critical step in the synthesis of the target molecule. Various bromination methods can be employed, each with its own advantages in terms of regioselectivity and stereoselectivity.

Allylic bromination is a common method for introducing a bromine atom adjacent to a double bond. pearson.com For a precursor such as 3-(3-carboethoxyphenyl)-1-propene, N-bromosuccinimide (NBS) is a highly effective reagent for achieving allylic bromination. chadsprep.com The reaction is typically initiated by light or a radical initiator and proceeds via a free radical mechanism. The stability of the allylic radical intermediate helps to direct the bromination to the desired position. pearson.com However, the potential for allylic rearrangements must be considered, as this can lead to the formation of isomeric products. masterorganicchemistry.com

Another approach to forming the vinyl bromide is through the addition of hydrogen bromide (HBr) to a corresponding allene. This reaction can yield the desired 2-bromo-1-propene structure. The regioselectivity of this addition is influenced by the reaction conditions and the substitution pattern of the allene.

The following table summarizes key bromination techniques:

| Bromination Technique | Reagent(s) | Key Features |

|---|---|---|

| Allylic Bromination | N-bromosuccinimide (NBS) | Radical mechanism, selective for the allylic position. chadsprep.com |

While the target molecule does not possess stereocenters at the double bond, stereoselective methods for the synthesis of vinyl bromides are well-established and can be adapted for analogous structures. One such method involves the reaction of terminal alkynes with a Lewis acid promoter and a bromide source, such as MgBr2·OEt2, which can lead to the formation of (E)-trisubstituted vinyl bromides with high selectivity. nih.govnih.gov Another powerful technique is the halodesilylation of vinylsilanes, which can provide access to vinyl bromides with a high degree of stereochemical control. acs.orgacs.org

Introduction of the 3-Carboethoxyphenyl Group through Coupling Reactions

The formation of the carbon-carbon bond between the phenyl ring and the propene chain is most efficiently achieved through transition metal-catalyzed cross-coupling reactions. These reactions offer a versatile and powerful tool for constructing complex organic molecules. youtube.com

Commonly employed cross-coupling reactions that could be utilized in the synthesis of 2-Bromo-3-(3-carboethoxyphenyl)-1-propene include the Suzuki, Negishi, and Stille couplings. youtube.comyoutube.com For instance, a Suzuki coupling could involve the reaction of a 3-carboethoxyphenylboronic acid with a 2,3-dibromopropene (B1205560) under palladium catalysis. This would selectively couple at one of the C-Br bonds, leaving the other intact to give the desired product.

Alternatively, a Negishi coupling could be employed, using an organozinc reagent derived from a 3-carboethoxyphenyl halide, which would then be coupled with a suitable bromo-propene derivative. mdpi.com The choice of coupling partners and reaction conditions is crucial for achieving a high yield and selectivity.

The following table outlines potential cross-coupling strategies:

| Coupling Reaction | Aryl Component | Propene Component | Catalyst |

|---|---|---|---|

| Suzuki Coupling | 3-Carboethoxyphenylboronic acid | 2,3-Dibromopropene | Palladium catalyst |

| Negishi Coupling | 3-Carboethoxyphenylzinc halide | 2,3-Dibromopropene | Palladium or Nickel catalyst youtube.com |

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Heck, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and represent a primary strategy for the synthesis of 2-Bromo-3-(3-carboethoxyphenyl)-1-propene. The Heck and Suzuki-Miyaura reactions are particularly relevant.

The Heck reaction involves the coupling of an unsaturated halide with an alkene. For the synthesis of the target molecule, this could involve the reaction of ethyl 3-bromobenzoate with 2-bromo-1-propene. However, a more common and often more efficient approach is the coupling of an aryl halide with an alkene, which in this case would be the reaction between an aryl halide and a substituted propene. A plausible Heck reaction pathway would involve the coupling of ethyl 3-halobenzoate with a suitable propene derivative. The choice of catalyst, ligand, base, and solvent is critical for the success of the Heck reaction. Electron-donating ligands such as phosphines can increase the activity and stability of the palladium catalyst. mdpi.com

The Suzuki-Miyaura coupling offers another robust method, coupling an organoboron compound with an organohalide. A feasible Suzuki-Miyaura pathway could involve the reaction of ethyl 3-bromobenzoate with a vinylboronic ester, such as 2-bromo-1-propene-1-boronic acid pinacol (B44631) ester, in the presence of a palladium catalyst and a base. Dialkylbiaryl phosphine (B1218219) ligands have been shown to be highly effective for a wide range of Suzuki-Miyaura couplings, often allowing for reactions at room temperature and with low catalyst loadings. nih.gov

| Coupling Reaction | Aryl Partner | Alkene/Boron Partner | Catalyst/Ligand System | Base | Solvent |

| Heck Reaction | Ethyl 3-bromobenzoate | 2-bromo-1-propene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF |

| Suzuki-Miyaura | Ethyl 3-bromobenzoate | 2-bromo-1-propene-1-boronic acid pinacol ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water |

Alternative Arylation Strategies for Substituted Alkenes

Beyond the classical Heck and Suzuki-Miyaura reactions, other arylation strategies can be considered for the synthesis of substituted alkenes like 2-Bromo-3-(3-carboethoxyphenyl)-1-propene. Reductive Heck-type reactions, for instance, offer an alternative where an aryl halide is coupled with an alkene in the presence of a reductant, leading to the formation of a C(sp²)–C(sp³) bond. nih.gov This approach could be advantageous in certain contexts, potentially offering different selectivity or functional group tolerance.

Another strategy involves the use of Grignard reagents. A potential, though less direct, route could involve the reaction of a Grignard reagent derived from ethyl 3-bromobenzoate with a suitable three-carbon electrophile containing the bromo-propene unit. However, the reactivity of the Grignard reagent with the ester functionality would need to be carefully managed, possibly through the use of a protecting group or low-temperature conditions.

Esterification and Chemoselective Functional Group Interconversions

The synthesis of the target molecule may require specific steps for esterification and chemoselective functional group interconversions, depending on the chosen synthetic route.

If the synthesis starts from 3-(2-bromoallyl)benzoic acid, an esterification step is necessary to introduce the carboethoxy group. The Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a common method. libretexts.org For sterically hindered benzoic acids, alternative methods might be required to achieve high yields. acs.org The reaction of benzoic acid with ethanol (B145695) can be catalyzed by strong acids like sulfuric acid or using solid acid catalysts. researchgate.netdergipark.org.tr

Chemoselective functional group interconversions are crucial for manipulating specific parts of the molecule without affecting others. A key transformation in one potential synthetic route is the allylic bromination of a precursor molecule. For instance, if a synthesis proceeds through ethyl 3-(prop-2-en-1-yl)benzoate, a chemoselective bromination at the allylic position is required. N-Bromosuccinimide (NBS) is the reagent of choice for allylic bromination, as it provides a low concentration of bromine, minimizing side reactions such as addition to the double bond. libretexts.orgchadsprep.com This reaction is typically initiated by light or a radical initiator. pearson.commasterorganicchemistry.com

| Transformation | Starting Material | Reagents | Key Considerations |

| Esterification | 3-(2-bromoallyl)benzoic acid | Ethanol, H₂SO₄ (cat.) | Reversible reaction, may require excess ethanol to drive to completion. |

| Allylic Bromination | Ethyl 3-(prop-2-en-1-yl)benzoate | N-Bromosuccinimide (NBS), AIBN (cat.) | Chemoselective for the allylic position over the aromatic ring or alkene. |

Optimization of Synthetic Pathways and Reaction Yields

To develop a practical and efficient synthesis of 2-Bromo-3-(3-carboethoxyphenyl)-1-propene, optimization of the reaction conditions is paramount.

The choice of solvent can have a profound impact on the selectivity and rate of palladium-catalyzed reactions. acs.org For Suzuki-Miyaura couplings, a mixture of an organic solvent (like toluene or THF) and an aqueous base is common, as it facilitates the dissolution of both the organic and inorganic reagents. numberanalytics.com In Heck reactions, polar aprotic solvents such as DMF or NMP are often employed. The reaction temperature and the nature of the base are also critical parameters to optimize. For example, weaker bases are generally preferred in Heck reactions to avoid side reactions, while stronger bases are often necessary for the transmetalation step in Suzuki-Miyaura couplings. nih.gov

Scaling up a synthetic route from the laboratory bench to a preparative scale introduces new challenges that must be addressed. For palladium-catalyzed reactions, key considerations include catalyst loading, cost, and removal of residual palladium from the final product. researchgate.net Reducing catalyst loading without compromising yield is a major goal in process development. Techniques for catalyst recovery and recycling can also be important for large-scale synthesis. numberanalytics.com

When scaling up, reaction parameters such as mixing, heat transfer, and reaction time need to be carefully controlled to ensure consistency and safety. The use of flow chemistry can offer advantages for scale-up, providing better control over reaction parameters and potentially improving safety and efficiency. sigmaaldrich.com For esterification reactions, the removal of water as a byproduct can be critical for driving the reaction to completion on a larger scale.

Advanced Spectroscopic and Spectrometric Characterization of 2 Bromo 3 3 Carboethoxyphenyl 1 Propene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of organic molecules. For a molecule with the complexity of 2-Bromo-3-(3-carboethoxyphenyl)-1-propene, a combination of one-dimensional and advanced two-dimensional techniques is required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Comprehensive 2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Elucidation

While specific experimental data for 2-Bromo-3-(3-carboethoxyphenyl)-1-propene is not extensively published, a complete structural elucidation can be reliably predicted based on established NMR principles. A plausible set of ¹H and ¹³C NMR chemical shifts is presented in the table below, which will be used to explain the application of various 2D-NMR techniques.

Predicted ¹H and ¹³C NMR Data

| Atom Number | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|---|

| 1 | 126.5 | 5.85 | d | 2.0 |

| 1' | - | 5.60 | d | 2.0 |

| 2 | 120.0 | - | - | - |

| 3 | 38.5 | 3.70 | s | - |

| 4 | 138.0 | - | - | - |

| 5 | 130.5 | 7.95 | s | - |

| 6 | 130.0 | - | - | - |

| 7 | 128.8 | 7.40 | t | 7.7 |

| 8 | 132.0 | 7.90 | d | 7.7 |

| 9 | 129.5 | 7.60 | d | 7.7 |

| 10 | 166.0 | - | - | - |

| 11 | 61.0 | 4.40 | q | 7.1 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. sdsu.edu In the COSY spectrum of the target molecule, cross-peaks would be expected between the protons of the ethyl group: the quartet at 4.40 ppm (H-11) would show a correlation to the triplet at 1.40 ppm (H-12). Furthermore, the two geminal vinylic protons (H-1 and H-1') at 5.85 and 5.60 ppm would show a strong correlation to each other. Within the aromatic ring, the triplet at 7.40 ppm (H-7) would show correlations to the adjacent doublet protons at 7.90 ppm (H-8) and 7.60 ppm (H-9).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to their attached carbons. sdsu.edu This is crucial for assigning the carbon signals. For instance, the proton signal at 3.70 ppm would correlate to the carbon signal at 38.5 ppm, confirming its identity as the benzylic methylene (B1212753) group (C-3). Similarly, the vinylic proton signals at 5.85 and 5.60 ppm would correlate to the vinylic carbon at 126.5 ppm (C-1).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (2-4 bonds) between protons and carbons, which is essential for piecing together the molecular skeleton. sdsu.edu Key expected correlations for 2-Bromo-3-(3-carboethoxyphenyl)-1-propene would include:

The benzylic protons (H-3) showing correlations to the vinylic carbons (C-1 and C-2) and the aromatic carbons (C-4, C-5, and C-9).

The aromatic proton H-5 showing correlations to the carbonyl carbon (C-10) and other aromatic carbons (C-4, C-7, C-9).

The ethyl protons (H-11) showing a key correlation to the carbonyl carbon (C-10), confirming the ester functionality.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. researchgate.net A NOESY spectrum would be expected to show a correlation between the benzylic protons (H-3) and the aromatic proton at the 9-position, indicating their spatial proximity.

Dynamic NMR for Conformational Analysis and Rotational Barriers

Dynamic NMR techniques could be employed to study the conformational dynamics of 2-Bromo-3-(3-carboethoxyphenyl)-1-propene. Specifically, the rotation around the single bond connecting the benzylic carbon (C-3) and the phenyl ring (C-4) could be investigated. At room temperature, this rotation is typically fast on the NMR timescale. However, by lowering the temperature, this rotation could be slowed. If the rotational barrier is significant, one might observe broadening and eventual splitting of the signals for the aromatic protons or the benzylic methylene protons as the molecule settles into a preferred lower-energy conformation. The temperature at which these changes occur (the coalescence temperature) would allow for the calculation of the energy barrier to rotation. No such experimental studies have been reported for this specific compound to date.

Solid-State NMR Investigations for Supramolecular Structures

While solution-state NMR provides information on the structure of individual molecules, solid-state NMR (ssNMR) can characterize the compound in its crystalline or amorphous solid form. This technique is sensitive to the local environment of each nucleus and can be used to study intermolecular interactions, such as π-stacking between the phenyl rings, which dictate the supramolecular structure. Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra. This powerful technique could provide valuable insights into the crystal packing of 2-Bromo-3-(3-carboethoxyphenyl)-1-propene, though no specific solid-state NMR data is currently available in the literature.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is an indispensable tool for determining the precise molecular weight and elemental formula of a compound and for elucidating its structure through fragmentation analysis.

Exact Mass Determination and Elemental Composition Analysis

HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 parts per million). This allows for the unambiguous determination of the elemental composition. The molecular formula of 2-Bromo-3-(3-carboethoxyphenyl)-1-propene is C₁₂H₁₃BrO₂. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), the mass spectrum would show two molecular ion peaks of nearly equal intensity, separated by approximately 2 Da.

Calculated Exact Masses for the Molecular Ions

| Ion Formula | Isotope | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [C₁₂H₁₃⁷⁹BrO₂]⁺ | ⁷⁹Br | 268.0100 |

An experimental HRMS measurement matching these calculated values would confirm the elemental composition of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion, subjecting it to fragmentation, and analyzing the resulting fragment ions. This provides detailed structural information. While specific MS/MS studies on this compound are not available, a plausible fragmentation pathway can be proposed based on its structure and general fragmentation principles for similar molecules. nih.gov

Plausible MS/MS Fragmentation of [C₁₂H₁₃BrO₂]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Lost Fragment |

|---|---|---|---|

| 269/271 | 224/226 | 45 | •OCH₂CH₃ (ethoxy radical) |

| 269/271 | 190 | 79/81 | •Br (bromine radical) |

| 224/226 | 196/198 | 28 | C₂H₄ (ethylene) |

| 190 | 145 | 45 | •CO₂Et (carboethoxy radical) |

Key fragmentation steps would likely include the loss of the ethoxy radical from the ester to form an acylium ion (m/z 224/226). Another prominent fragmentation would be the loss of a bromine radical, leading to a stable benzylic cation (m/z 190). Further fragmentation of these primary ions would lead to the other observed product ions, providing a detailed fingerprint of the molecule's structure.

Vibrational Spectroscopy

Vibrational spectroscopy provides profound insights into the molecular structure of a compound by probing the vibrations of its chemical bonds. Each functional group has a characteristic set of vibrational modes, which can be observed at specific frequencies in the infrared and Raman spectra.

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays a unique pattern of absorption bands. For 2-Bromo-3-(3-carboethoxyphenyl)-1-propene, the FTIR spectrum is expected to be dominated by the characteristic vibrations of its aromatic ester and bromo-alkene moieties.

The presence of the carboethoxy group will give rise to a strong, sharp absorption band corresponding to the C=O stretching vibration, typically observed in the range of 1720-1700 cm⁻¹. The C-O stretching vibrations of the ester group are expected to produce two distinct bands, one for the C(=O)-O stretch and another for the O-C₂H₅ stretch, which generally appear in the 1300-1100 cm⁻¹ region.

The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring (meta-substitution) will influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region.

The vinyl group (C=C) of the propene chain is expected to show a stretching vibration around 1640-1620 cm⁻¹. The C-Br stretching vibration is anticipated to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Predicted FTIR Spectral Data for 2-Bromo-3-(3-carboethoxyphenyl)-1-propene

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretch | Aromatic & Vinylic |

| 2980-2850 | C-H stretch | Aliphatic (ethyl group) |

| 1720-1700 | C=O stretch | Ester |

| 1640-1620 | C=C stretch | Alkene |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1300-1100 | C-O stretch | Ester |

| 900-650 | C-H bend (out-of-plane) | Aromatic Ring |

| 600-500 | C-Br stretch | Alkyl Halide |

Raman spectroscopy is a complementary vibrational spectroscopic technique that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.

For 2-Bromo-3-(3-carboethoxyphenyl)-1-propene, the C=C stretching vibrations of both the aromatic ring and the propene chain are expected to produce strong signals in the Raman spectrum. The symmetric breathing mode of the benzene ring, typically around 1000 cm⁻¹, should also be a prominent feature. The C-Br stretch may also be observable. The C=O stretch of the ester is generally weaker in Raman than in FTIR, but should still be detectable.

Predicted Raman Spectral Data for 2-Bromo-3-(3-carboethoxyphenyl)-1-propene

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretch | Aromatic & Vinylic |

| 1640-1620 | C=C stretch | Alkene |

| 1600-1580 | C=C stretch (ring breathing) | Aromatic Ring |

| ~1000 | Ring Breathing Mode | Aromatic Ring |

| 600-500 | C-Br stretch | Alkyl Halide |

X-ray Crystallography for Definitive Solid-State Structural Analysis (if Crystalline Material is Obtainable)

As of the current scientific literature, no single-crystal X-ray diffraction data for 2-Bromo-3-(3-carboethoxyphenyl)-1-propene has been reported. The successful application of this technique is contingent upon the ability to grow a single crystal of sufficient size and quality.

Should a suitable crystal be obtained, X-ray crystallography would provide the most definitive structural information, including:

Precise Bond Lengths and Angles: The exact distances between atoms and the angles between bonds would be determined, confirming the connectivity and geometry of the molecule. Based on data from similar bromo-substituted vinylbenzene derivatives, the C-Br bond length is expected to be in the range of 1.85-1.90 Å, and the C=C bond length of the propene unit would be approximately 1.33-1.35 Å. growingscience.com

Conformation: The three-dimensional arrangement of the atoms, including the dihedral angles between the phenyl ring and the propene side chain, would be elucidated.

Stereochemistry: The relative and absolute configuration of any stereocenters could be determined.

The successful crystallographic analysis would provide an unambiguous structural assignment, complementing the data obtained from spectroscopic methods and providing a complete picture of the molecule in the solid state.

Reaction Mechanisms and Mechanistic Investigations of 2 Bromo 3 3 Carboethoxyphenyl 1 Propene

Reactivity of the Vinyl Bromide Moiety

The vinyl bromide group, where a bromine atom is directly attached to an sp²-hybridized carbon of a double bond, exhibits reactivity that is markedly different from its saturated alkyl halide counterparts. The hybridization and electronic environment of the C-Br bond influence the feasibility of substitution and elimination pathways.

Direct nucleophilic substitution on the vinyl carbon is generally disfavored under standard conditions.

Sₙ1 and Sₙ2 Mechanisms: The classic Sₙ1 and Sₙ2 mechanisms are typically not observed for vinyl halides. An Sₙ1 pathway is energetically prohibitive because it would require the formation of a highly unstable vinylic carbocation, where the positive charge resides on an sp-hybridized carbon youtube.com. The Sₙ2 mechanism, which requires a backside attack by the nucleophile, is sterically hindered by the electron density of the pi bond and the substituents in the plane of the alkene youtube.comlibretexts.orgquora.com. Furthermore, the C(sp²)-Br bond is stronger and shorter than a C(sp³)-Br bond, making it more difficult to break.

Sₙ2' Mechanism: While direct substitution at the vinylic carbon is difficult, the molecule's structure allows for an alternative allylic substitution pathway known as the Sₙ2' mechanism. In this concerted reaction, a nucleophile attacks the γ-carbon (the CH₂ group adjacent to the phenyl ring). This attack is accompanied by a rearrangement of the double bond and the subsequent expulsion of the bromide leaving group from the α-carbon stackexchange.comyoutube.com. The allylic nature of the system enhances reactivity compared to simple vinyl halides acs.orgquora.com.

Nucleophilic Vinylic Substitution (SₙV): Under more forcing conditions or with specific substrates, direct substitution at the vinylic carbon can occur through several complex mechanisms collectively known as SₙV reactions acs.org. These can include a two-step addition-elimination (Adₙ-E) pathway, which proceeds through a carbanionic intermediate, or concerted bimolecular mechanisms acs.orgresearchgate.net. Concerted pathways can involve an in-plane attack on the C-Br σ* orbital (SₙVσ), leading to inversion of configuration, or an out-of-plane attack on the π* orbital (SₙVπ), resulting in retention researchgate.net. Another potential, though less common, pathway is the radical nucleophilic substitution (Sₙ1), which involves radical and radical anion intermediates, often initiated by photochemical or electrochemical methods documentsdelivered.comacs.org.

| Mechanism | Feasibility for 2-Bromo-3-(3-carboethoxyphenyl)-1-propene | Key Features | Typical Conditions |

|---|---|---|---|

| Sₙ1 | Highly Unlikely | Involves unstable vinylic carbocation intermediate. youtube.com | Solvolysis, Lewis acids (not effective here) |

| Sₙ2 | Highly Unlikely | Sterically hindered backside attack; strong C(sp²)-Br bond. youtube.comlibretexts.org | Strong nucleophiles (not effective here) |

| Sₙ2' | Possible | Nucleophilic attack at the allylic CH₂ group with double bond migration. stackexchange.com | Strong nucleophiles |

| SₙV (Adₙ-E) | Unlikely without activation | Requires strong electron-withdrawing groups to stabilize carbanion intermediate. | Very strong nucleophiles/bases |

| Sᵣₙ1 | Possible under specific conditions | Radical chain mechanism. documentsdelivered.comacs.org | Photochemical or electrochemical initiation |

Elimination reactions involving the vinyl bromide can theoretically produce two different types of products: an alkyne via dehydrobromination of the double bond or a conjugated diene via elimination involving the allylic protons.

E2 Mechanism: The bimolecular E2 elimination is a concerted process that requires a specific spatial arrangement of the departing proton and leaving group. The reaction proceeds most efficiently when these two groups are in an anti-periplanar conformation khanacademy.orglibretexts.orgmasterorganicchemistry.com.

Formation of an Alkyne: To form an alkyne, a base would need to abstract the vinylic proton from the C1 carbon. This process is generally difficult and requires extremely strong bases (e.g., NaNH₂). The stereochemistry of the starting alkene would influence the rate, with the anti-periplanar arrangement being favored over the syn-periplanar one guidechem.com.

Formation of a Conjugated Diene: A more facile and common elimination pathway for this substrate involves the abstraction of a proton from the allylic CH₂ group (C3). This E2 reaction would lead to the formation of a conjugated diene. According to Zaitsev's Rule , which states that the most substituted (and therefore most stable) alkene is the major product, elimination will overwhelmingly favor the formation of the diene system where the new double bond is in conjugation with the phenyl ring libretexts.orgmsu.edu. This product is stabilized by resonance.

E1 Mechanism: The E1 mechanism is highly unlikely for the same reason as the Sₙ1 reaction: it would necessitate the formation of an unstable vinylic carbocation.

| Proton Abstracted | Product Type | Predicted Outcome | Reasoning |

|---|---|---|---|

| Vinylic H (at C1) | Alkyne | Minor/Requires very strong base | High energy barrier for removing sp² proton. |

| Allylic H (at C3) | Conjugated Diene | Major Product | Forms a thermodynamically stable, conjugated π-system (Zaitsev's Rule). libretexts.orgmsu.edu |

The carbon-bromine bond can undergo homolytic cleavage under radical conditions, and the alkene can participate in radical polymerization.

Vinyl Radical Formation: Under photochemical conditions or in the presence of a radical initiator, the C-Br bond can break to form a vinyl radical nih.govrsc.org. This highly reactive intermediate can then participate in a variety of subsequent reactions, including hydrogen abstraction from a solvent, addition across another double bond, or reaction with other radical species rsc.org.

Radical Polymerization: Like other vinyl monomers such as vinyl chloride, 2-Bromo-3-(3-carboethoxyphenyl)-1-propene can potentially undergo free-radical polymerization researchgate.nethacettepe.edu.tr. This chain reaction mechanism proceeds through three main stages:

Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) decomposes to form free radicals, which then add to the alkene double bond of a monomer unit, creating a new carbon-centered radical.

Propagation: The newly formed radical adds to another monomer molecule, extending the polymer chain and regenerating the radical at the new terminal end. This step repeats, rapidly increasing the molecular weight of the polymer.

Termination: The reaction ceases when two growing radical chains combine (coupling) or react via disproportionation youtube.com.

Reactivity of the Alkene Double Bond

The electron-rich π-system of the alkene double bond is a prime target for electrophiles and can also participate in pericyclic reactions.

Electrophilic addition is a characteristic reaction of alkenes wikipedia.orgyoutube.com. The reaction is initiated by the attack of the alkene's π-electrons on an electrophile, leading to the formation of a carbocation intermediate, which is subsequently captured by a nucleophile.

Mechanism and Regioselectivity: The regiochemical outcome of the addition of an unsymmetrical reagent like HBr is governed by Markovnikov's Rule , which dictates that the reaction proceeds via the most stable carbocation intermediate masterorganicchemistry.com. For 2-Bromo-3-(3-carboethoxyphenyl)-1-propene, protonation of the double bond can lead to two possible carbocations.

Path A (Proton adds to C2): Forms a carbocation at C1 (a vinylic carbocation), which is highly unstable.

Path B (Proton adds to C1): Forms a carbocation at C2. This carbocation is not only secondary but also benzylic , as it is directly adjacent to the phenyl ring. This benzylic carbocation is significantly stabilized through resonance, with the positive charge delocalized into the aromatic ring youtube.comucalgary.ca.

Because the benzylic carbocation is far more stable, the reaction will proceed exclusively through Path B. The nucleophile (e.g., Br⁻) will then attack this benzylic carbon, making the addition highly regioselective chemistrysteps.combyjus.com.

The alkene functionality can serve as a dienophile in a [4+2] cycloaddition reaction, most notably the Diels-Alder reaction, to form a six-membered ring wikipedia.orgorganic-chemistry.org.

Mechanism and Reactivity: The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile organic-chemistry.org. The reactivity of the dienophile is generally enhanced by the presence of electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating orbital overlap with the diene's Highest Occupied Molecular Orbital (HOMO) libretexts.orgvanderbilt.edu. In 2-Bromo-3-(3-carboethoxyphenyl)-1-propene, the bromine atom is an electron-withdrawing group, which should increase the dienophile's reactivity compared to a simple alkene like propene. The reaction is stereospecific, meaning the stereochemistry of the dienophile is preserved in the final cyclohexene (B86901) product libretexts.orgmasterorganicchemistry.com. For example, if the dienophile is part of a trans-isomeric starting material, the corresponding substituents will be trans in the product ring.

Chemoselective Hydrogenation and Reduction Mechanisms

The molecular architecture of 2-Bromo-3-(3-carboethoxyphenyl)-1-propene features three distinct reducible functional groups: an alkene, an allylic bromide, and an ethyl ester. Achieving chemoselectivity in the reduction of this compound requires a careful selection of reagents and conditions to target one site without affecting the others.

Hydrogenation of the Alkene: The carbon-carbon double bond is often the most susceptible to catalytic transfer hydrogenation. Iron-based catalysts, for instance, have been shown to be effective for the hydrogenation of allylic alcohols, leaving other functional groups intact. acs.org In the case of 2-Bromo-3-(3-carboethoxyphenyl)-1-propene, a similar approach using a mild catalyst like an iron(0) complex with isopropanol (B130326) as a hydrogen donor could selectively saturate the propene double bond to yield 2-Bromo-3-(3-carboethoxyphenyl)propane. acs.org The key challenge is to prevent the simultaneous hydrogenolysis of the carbon-bromine bond.

Reduction of the Allylic Bromide: The C-Br bond can be selectively reduced via hydrogenolysis using catalytic hydrogenation, often with a palladium catalyst. However, this risks concurrent reduction of the alkene. A more selective method for dehalogenation in the presence of other reducible groups involves radical mechanisms. For example, using tributyltin hydride (Bu3SnH) with a radical initiator like azobisisobutyronitrile (AIBN) would likely cleave the C-Br bond to form 3-(3-carboethoxyphenyl)-1-propene, leaving the ester and alkene untouched.

Reduction of the Ester: The ethyl ester group is the most resistant to reduction. It is stable to the conditions of catalytic hydrogenation that would reduce the alkene or C-Br bond. Its reduction to the corresponding primary alcohol, [3-(3-(hydroxymethyl)phenyl)-1-propen-2-yl]-bromide, would necessitate the use of powerful hydride reagents such as lithium aluminum hydride (LiAlH4). lscollege.ac.in Under these conditions, the other functional groups would likely also be reduced.

The following table summarizes potential chemoselective reduction strategies:

| Target Functional Group | Potential Reagent/Catalyst | Expected Product | Notes |

|---|---|---|---|

| Alkene (C=C) | H₂, Mild Catalyst (e.g., Fe(0) complex) | 2-Bromo-3-(3-carboethoxyphenyl)propane | Conditions must be controlled to avoid C-Br hydrogenolysis. |

| Allylic Bromide (C-Br) | Bu₃SnH, AIBN | 3-(3-carboethoxyphenyl)-1-propene | Radical mechanism avoids reduction of other groups. |

| Ester (-COOEt) | LiAlH₄ | [3-(3-(hydroxymethyl)phenyl)-1-propen-2-yl]bromide | Highly reactive reagent; likely to reduce other functional groups. lscollege.ac.in |

Influence of the Aryl-Ester Group on Reaction Pathways

The 3-carboethoxyphenyl substituent is a critical determinant of the molecule's reactivity, exerting both electronic and steric effects that guide reaction outcomes.

Electronic Effects on Reactivity (Inductive, Resonance Effects)

The carboethoxy group is a moderate electron-withdrawing group, which deactivates the aromatic ring. Its influence extends to the allylic side chain through a combination of inductive and resonance effects.

Inductive Effect (-I): Due to the electronegativity of the oxygen atoms in the ester functionality, the group exerts a strong electron-withdrawing inductive effect. This effect polarizes the sigma bonds, pulling electron density away from the aromatic ring and, to a lesser extent, from the allylic system. This withdrawal of electron density increases the electrophilicity of the molecule. ncert.nic.in

Steric Hindrance and Directing Effects in Stereochemical Control

The spatial bulk of the 3-carboethoxyphenyl group plays a crucial role in dictating the stereochemical course of reactions. This steric hindrance can impede the approach of reagents from certain trajectories, leading to high diastereoselectivity.

The concept of allylic strain, which describes steric interactions that influence the conformation around an sp²-hybridized carbon, is relevant here. nih.gov The bulky aryl group restricts rotation around the C-C single bond connecting it to the propene unit, creating a conformationally biased system. In reactions such as epoxidation or hydrogenation of the double bond, reagents will preferentially attack from the less hindered face, leading to a specific stereoisomer. For instance, in nickel-catalyzed cross-coupling reactions of benzylic systems, the choice of an achiral ligand, which modulates the steric environment around the metal center, can determine whether the reaction proceeds with retention or inversion of stereochemistry. nih.gov A similar principle applies here, where the inherent steric bulk of the substrate itself directs the stereochemical outcome.

Characterization of Reaction Intermediates and Transition States

The reaction pathways of 2-Bromo-3-(3-carboethoxyphenyl)-1-propene can involve distinct cationic or radical intermediates, depending on the reaction conditions.

Investigation of Carbocationic Intermediates and Rearrangements

Under conditions that favor an Sₙ1 mechanism, such as in a polar protic solvent, the departure of the bromide leaving group would generate a carbocationic intermediate. lscollege.ac.in This intermediate would be an allylic carbocation, stabilized by resonance, with the positive charge delocalized between carbon 1 and carbon 3 of the propene chain.

This delocalization means that a nucleophile can attack at either electrophilic site. This can lead to an allylic rearrangement, also known as an allylic shift, resulting in a mixture of products. lscollege.ac.inwikipedia.org For example, reaction with a nucleophile (Nu⁻) could yield both the direct substitution product (Sₙ1) and the rearranged product (Sₙ1').

However, as noted previously, the strong electron-withdrawing effect of the 3-carboethoxyphenyl group destabilizes the formation of an adjacent positive charge. This would slow the rate of carbocation formation, making Sₙ1 and Sₙ1' pathways less favorable compared to an analogous compound with an electron-donating group on the aryl ring.

Elucidation of Radical Intermediates

Radical intermediates are central to many reactions of allylic bromides. researchgate.net Homolytic cleavage of the carbon-bromine bond, typically initiated by heat or light, or by a radical initiator, generates a resonance-stabilized allylic radical. masterorganicchemistry.comlibretexts.org The unpaired electron is delocalized across the C1-C2-C3 system.

This delocalization significantly lowers the bond dissociation energy of the allylic C-H bond, making it a preferential site for abstraction in radical halogenation reactions. libretexts.org The reaction of an alkene with N-Bromosuccinimide (NBS), for example, proceeds via an allylic radical intermediate. chegg.com The stability of the allylic radical intermediate is the primary reason for the selectivity of substitution at the allylic position over addition to the double bond. libretexts.org

For 2-Bromo-3-(3-carboethoxyphenyl)-1-propene, the resulting radical's stability would be primarily derived from resonance within the allyl system itself. The subsequent reaction of this radical intermediate, for instance with a bromine radical, could occur at either carbon 1 or carbon 3, potentially leading to isomeric products, although steric factors would likely favor one over the other.

Identification of Cyclic Transition States

The structure of 2-Bromo-3-(3-carboethoxyphenyl)-1-propene, featuring an allylic bromide and a substituted phenyl ring, suggests the potential for intramolecular reactions that could proceed through cyclic transition states. Such transition states are often involved in rearrangement reactions, cyclizations, and certain substitution reactions where a functional group within the molecule participates in the reaction at a distance.

For example, neighboring group participation from the carboethoxy group or the phenyl ring could influence the rate and stereochemistry of nucleophilic substitution at the allylic position. A concerted reaction mechanism involving a cyclic transition state would be a key area of investigation. To date, no specific studies have been published that identify or characterize cyclic transition states in reactions involving 2-Bromo-3-(3-carboethoxyphenyl)-1-propene.

Future Research Directions:

Computational Modeling: Density Functional Theory (DFT) and other computational methods would be invaluable in mapping the potential energy surfaces of reactions involving this molecule. Such studies could predict the geometries and energies of various possible transition states, including cyclic ones, and determine the most favorable reaction pathways.

Isotopic Labeling Studies: Experiments using isotopically labeled starting materials could provide evidence for or against the presence of symmetric intermediates or rearrangements that would be indicative of certain cyclic transition states.

Kinetic and Thermodynamic Studies of Fundamental Reactions

A quantitative understanding of the reactivity of 2-Bromo-3-(3-carboethoxyphenyl)-1-propene requires detailed kinetic and thermodynamic data for its fundamental reactions, such as nucleophilic substitution, elimination, and addition reactions. This data would include rate constants, activation energies, and changes in enthalpy, entropy, and Gibbs free energy.

Currently, there is no publicly available kinetic or thermodynamic data specifically for reactions of 2-Bromo-3-(3-carboethoxyphenyl)-1-propene. While studies on similar classes of compounds, such as substituted styrenes and other allylic bromides, exist, the unique combination of functional groups in this specific molecule necessitates direct experimental measurement.

Data Tables of Hypothetical Research Findings:

The following tables are presented to illustrate the type of data that would be generated from future kinetic and thermodynamic studies. It is crucial to note that the values in these tables are hypothetical and for illustrative purposes only, as no experimental data has been found in the literature.

Table 1: Hypothetical Kinetic Data for the Reaction of 2-Bromo-3-(3-carboethoxyphenyl)-1-propene with a Nucleophile

| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| Azide (N₃⁻) | DMF | 25 | Data not available | Data not available |

| Cyanide (CN⁻) | DMSO | 25 | Data not available | Data not available |

| Iodide (I⁻) | Acetone | 50 | Data not available | Data not available |

Table 2: Hypothetical Thermodynamic Data for a Reaction of 2-Bromo-3-(3-carboethoxyphenyl)-1-propene

| Reaction Type | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) at 298 K |

| Sₙ2 Substitution | Data not available | Data not available | Data not available |

| E2 Elimination | Data not available | Data not available | Data not available |

Future Research Directions:

Spectroscopic Monitoring: The rates of reactions could be monitored using techniques such as UV-Vis or NMR spectroscopy to determine rate constants under various conditions (e.g., changing temperature, solvent, or nucleophile concentration).

Calorimetry: Reaction calorimetry could be employed to directly measure the enthalpy changes associated with reactions of this compound.

Competition Experiments: Relative reaction rates could be determined through competition experiments with other, well-characterized allylic bromides.

Theoretical and Computational Chemistry Studies of 2 Bromo 3 3 Carboethoxyphenyl 1 Propene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods can predict with high accuracy a molecule's geometry, stability, and electronic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. The B3LYP functional, a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory with exchange and correlation functionals, is commonly employed for such studies. Paired with a suitable basis set, such as 6-311+G(d,p), which includes diffuse functions and polarization functions, DFT can provide a detailed picture of the ground state properties of 2-Bromo-3-(3-carboethoxyphenyl)-1-propene.

A geometry optimization would be the first step, allowing for the determination of the most stable arrangement of atoms in the molecule. This process yields key geometrical parameters. For instance, the C=C double bond length is expected to be around 1.34 Å, typical for an alkene. The C-Br bond length would be approximately 1.90 Å. The dihedral angle between the phenyl ring and the propene moiety would be of particular interest, as it dictates the degree of conjugation and steric hindrance.

Following optimization, a frequency calculation is typically performed to confirm that the obtained geometry corresponds to a true minimum on the potential energy surface, characterized by the absence of imaginary frequencies. These calculations also provide vibrational frequencies that can be compared with experimental infrared and Raman spectra.

Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. For 2-Bromo-3-(3-carboethoxyphenyl)-1-propene, the HOMO is likely to be localized on the π-system of the double bond and the phenyl ring, while the LUMO may have significant contributions from the antibonding orbitals of the C-Br bond and the carbonyl group.

Table 1: Calculated Ground State Properties of 2-Bromo-3-(3-carboethoxyphenyl)-1-propene using DFT (B3LYP/6-311+G(d,p))

| Property | Calculated Value |

| Total Energy (Hartree) | -2345.6789 |

| Dipole Moment (Debye) | 2.54 |

| HOMO Energy (eV) | -6.78 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 5.55 |

Note: The values in this table are hypothetical and representative of what would be expected from such a calculation.

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, can offer even higher accuracy for energetic calculations. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding, can provide benchmark energetic data. These methods are particularly useful for calculating reaction energies and activation barriers where high accuracy is paramount. For a molecule of this size, MP2 with a reasonably large basis set would be a feasible approach for refining the energetic landscape.

Investigation of Reaction Potential Energy Surfaces (PES)

Understanding the reactivity of 2-Bromo-3-(3-carboethoxyphenyl)-1-propene involves mapping out the potential energy surfaces (PES) for its various possible reactions. This allows for the identification of reaction pathways, transition states, and the calculation of reaction rates. Given its structure, two primary modes of reactivity are of interest: electrophilic addition to the double bond and nucleophilic substitution at the allylic position.

A transition state (TS) is a first-order saddle point on the PES, representing the highest energy point along the minimum energy path between reactants and products. Locating and characterizing the TS is crucial for understanding the kinetics of a reaction. Computational methods can be employed to search for the TS geometry. Once a candidate TS structure is found, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For example, in the electrophilic addition of HBr to the double bond, the transition state would involve the partial formation of a C-H bond and the partial breaking of the H-Br bond, with the development of a partial positive charge on the other carbon of the original double bond. The stability of the resulting carbocation intermediate would influence the regioselectivity of the reaction.

Once a transition state has been located and characterized, an Intrinsic Reaction Coordinate (IRC) calculation is performed to validate that the TS connects the desired reactants and products. The IRC calculation follows the minimum energy path downhill from the transition state in both the forward and reverse directions. A successful IRC calculation will lead to the reactant complex on one side and the product complex on the other, thus confirming the reaction pathway.

Table 2: Calculated Energetics for the Electrophilic Addition of HBr to 2-Bromo-3-(3-carboethoxyphenyl)-1-propene

| Parameter | Energy (kcal/mol) |

| Activation Energy (Ea) | +15.2 |

| Reaction Energy (ΔErxn) | -25.8 |

Note: The values in this table are hypothetical and representative of what would be expected for such a reaction.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

The presence of a flexible side chain in 2-Bromo-3-(3-carboethoxyphenyl)-1-propene means that it can adopt multiple conformations. Molecular Dynamics (MD) simulations are a powerful tool for exploring this conformational space. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of the molecule's dynamic behavior over time.

By running an MD simulation, one can generate a large ensemble of conformations, providing insight into the relative populations of different conformers at a given temperature. This is particularly important for understanding how the molecule's shape influences its interactions with other molecules, such as enzymes or receptors in a biological context.

Furthermore, MD simulations are well-suited for studying the effects of the solvent on the molecule's structure and dynamics. Explicit solvent models, where individual solvent molecules are included in the simulation, can provide a detailed picture of solute-solvent interactions, such as hydrogen bonding. The choice of solvent can significantly influence the conformational preferences and reactivity of the molecule. For example, in a polar solvent, conformations with a larger dipole moment may be stabilized. The analysis of radial distribution functions from the MD trajectory can reveal the structuring of solvent molecules around different parts of the solute.

Table 3: Key Dihedral Angles Defining Major Conformers of 2-Bromo-3-(3-carboethoxyphenyl)-1-propene from MD Simulations

| Conformer | Dihedral Angle 1 (°C-C-C-C) | Dihedral Angle 2 (°C-C-O-C) | Relative Population (%) |

| A | 65 | 175 | 45 |

| B | 170 | -10 | 30 |

| C | -70 | 180 | 25 |

Note: The values in this table are hypothetical and serve to illustrate the type of data that can be obtained from MD simulations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are instrumental in predicting the spectroscopic parameters of novel compounds, aiding in their structural elucidation and characterization.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a common application of computational chemistry. mdpi.comnih.gov Methods such as Density Functional Theory (DFT) are employed to calculate the magnetic shielding tensors of the nuclei. These theoretical values, when properly referenced, can provide a reliable prediction of the experimental chemical shifts. For 2-bromo-3-(3-carboethoxyphenyl)-1-propene, computational analysis would involve optimizing the molecule's geometry and then performing NMR calculations to predict the chemical shifts for each unique proton and carbon atom. This would be particularly useful in assigning the complex aromatic and vinylic signals in its spectrum.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Computational methods can calculate these vibrational frequencies, providing a theoretical spectrum that can be compared with experimental data. researchgate.net This comparison helps in assigning the observed spectral bands to specific molecular motions, such as C-H stretches, C=C bending, and the vibrations of the ester group. For the target molecule, theoretical calculations could pinpoint the characteristic frequencies associated with the bromo-alkene and the carboethoxyphenyl moieties.

A hypothetical data table for predicted spectroscopic parameters is presented below to illustrate the potential output of such a study.

| Parameter | Predicted Value |

| 1H NMR Chemical Shifts (ppm) | |

| Aromatic Protons | 7.2 - 8.0 |

| Vinylic Protons | 5.5 - 6.0 |

| Methylene (B1212753) Protons (-CH2-) | 3.5 - 4.0 |

| Ethyl Protons (-OCH2CH3) | 1.2 - 1.4 (CH3), 4.1 - 4.4 (CH2) |

| 13C NMR Chemical Shifts (ppm) | |

| Carbonyl Carbon (C=O) | ~165 |

| Aromatic Carbons | 125 - 135 |

| Vinylic Carbons | 115 - 140 |

| Methylene Carbon (-CH2-) | ~35 |

| Ethyl Carbons (-OCH2CH3) | ~14 (CH3), ~61 (CH2) |

| Key Vibrational Frequencies (cm-1) | |

| C=O Stretch | ~1720 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C=C Stretch (Alkene) | ~1640 |

| C-Br Stretch | 600 - 500 |

Note: The values in this table are illustrative and not based on actual calculations for 2-Bromo-3-(3-carboethoxyphenyl)-1-propene.

Quantitative Structure-Reactivity/Activity Relationships (QSRR/QSAR) Modeling

Quantitative Structure-Reactivity/Activity Relationship (QSRR/QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their reactivity or biological activity. researchgate.netresearchgate.net These models are built on calculated molecular descriptors, which are numerical representations of a molecule's physicochemical properties.

For a compound like 2-bromo-3-(3-carboethoxyphenyl)-1-propene, a QSAR or QSRR study would typically involve a series of analogues with variations in their structure. Molecular descriptors for each analogue would be calculated using computational software. These descriptors can be categorized as:

Topological: Based on the 2D representation of the molecule.

Geometrical: Derived from the 3D structure of the molecule.

Electronic: Related to the electron distribution, such as dipole moment and orbital energies.

Physicochemical: Properties like logP and molar refractivity.

Once a set of descriptors is calculated for a series of compounds with known activities (e.g., antimicrobial, anticancer), statistical methods are used to build a mathematical model that relates the descriptors to the activity. researchgate.net This model can then be used to predict the activity of new, unsynthesized compounds.

A hypothetical data table illustrating the types of molecular descriptors that would be calculated for 2-bromo-3-(3-carboethoxyphenyl)-1-propene in a QSAR/QSRR study is shown below.

| Descriptor Type | Descriptor Example | Calculated Value |

| Topological | Balaban Index (J) | Value |

| Molecular Connectivity Indices | Value | |

| Geometrical | Molecular Surface Area | Value |

| Molecular Volume | Value | |

| Electronic | Dipole Moment | Value |

| HOMO Energy | Value | |

| LUMO Energy | Value | |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Value |

| Molar Refractivity | Value |

Note: The "Value" entries in this table would be populated with the results of computational calculations.

While specific computational studies on 2-bromo-3-(3-carboethoxyphenyl)-1-propene are not currently available, the frameworks for predicting its spectroscopic properties and for its inclusion in QSAR/QSRR modeling are well-established. Future research applying these computational methods would provide valuable insights into the chemical nature and potential applications of this compound.

Applications and Derivatization in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block in Multistep Synthesis

The strategic placement of multiple functional groups makes 2-Bromo-3-(3-carboethoxyphenyl)-1-propene an ideal substrate for sequential reactions in multistep synthetic sequences. The vinyl bromide moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds, and the vinyl bromide in 2-Bromo-3-(3-carboethoxyphenyl)-1-propene is an excellent electrophilic partner for these transformations. organic-chemistry.orgillinois.edu These reactions are fundamental in synthesizing complex organic molecules from simpler precursors. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the vinyl bromide with an organoboron reagent, such as a boronic acid or ester, to form a new C-C bond. nih.govtcichemicals.com This method is widely used due to its mild reaction conditions and the commercial availability of a vast range of boronic acids. nih.govtcichemicals.com The reaction of 2-Bromo-3-(3-carboethoxyphenyl)-1-propene with an aryl or vinyl boronic acid would yield a substituted 1,3-diene or a styrene (B11656) derivative, respectively, which are valuable structural motifs.

Heck Reaction: The Heck reaction involves the coupling of the vinyl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This reaction would extend the carbon chain and introduce further unsaturation, leading to the formation of substituted dienes with high stereoselectivity, typically favoring the E-isomer. nih.govresearchgate.net Such products are versatile intermediates for further synthetic manipulations. nih.gov

Sonogashira Coupling: In the Sonogashira coupling, the vinyl bromide reacts with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form a conjugated enyne. organic-chemistry.orglibretexts.orgwikipedia.org This reaction is highly efficient for creating C(sp²)-C(sp) bonds and introduces a valuable alkyne functionality into the molecule, which can be further elaborated. libretexts.orgscirp.orgscirp.org

Negishi Coupling: The Negishi coupling employs an organozinc reagent as the nucleophilic partner to couple with the vinyl bromide. wikipedia.org This reaction is known for its high functional group tolerance and its ability to form C(sp³), C(sp²), and C(sp) bonds. wikipedia.orgresearchgate.net Coupling 2-Bromo-3-(3-carboethoxyphenyl)-1-propene with an alkylzinc reagent, for instance, would result in the stereospecific formation of a trisubstituted alkene. nih.govnih.gov

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | Pd(0) catalyst, Base (e.g., Na₂CO₃) | Substituted alkene/diene |

| Heck | Alkene (e.g., H₂C=CHR) | Pd(0) catalyst, Base (e.g., Et₃N) | Substituted diene |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., Amine) | Conjugated enyne |

| Negishi | Organozinc Reagent (e.g., R-ZnX) | Pd(0) or Ni(0) catalyst | Substituted alkene |

Beyond C-C bond formation, the vinyl bromide of 2-Bromo-3-(3-carboethoxyphenyl)-1-propene can be utilized to form bonds with heteroatoms such as nitrogen, oxygen, and sulfur. These reactions are crucial for synthesizing a wide range of biologically active molecules and functional materials. researchgate.netresearchgate.net

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are prominent methods for forming C-N bonds. This reaction would involve coupling the vinyl bromide with a primary or secondary amine to produce the corresponding enamine or allylic amine derivative. Similarly, analogous couplings with alcohols (Buchwald-Hartwig etherification) or thiols can be employed to form vinyl ethers and vinyl thioethers, respectively. These reactions typically proceed through a catalytic cycle involving oxidative addition of the vinyl bromide to a Pd(0) complex, followed by reaction with the heteroatom nucleophile and reductive elimination of the final product. nih.govmdpi.com

Synthesis of Complex Molecular Architectures and Functionalized Scaffolds

The derivatization of 2-Bromo-3-(3-carboethoxyphenyl)-1-propene through the aforementioned coupling reactions provides access to a diverse array of complex molecular structures. These structures can serve as key intermediates in the synthesis of high-value chemical entities.

The structural motifs accessible from 2-Bromo-3-(3-carboethoxyphenyl)-1-propene are prevalent in many pharmaceutically active compounds. For example, the synthesis of the anti-inflammatory drug Celecoxib has been achieved from the related starting material 2-bromo-3,3,3-trifluoropropene, highlighting the utility of such building blocks in constructing complex drug molecules. nih.gov The ability to introduce varied substituents onto the core structure through cross-coupling allows for the generation of compound libraries for drug discovery programs. The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for diversification, which is a common strategy in the development of pharmaceutical intermediates. google.com

The synthesis of novel agrochemicals, including herbicides, insecticides, and fungicides, often relies on the construction of complex organic molecules to achieve desired bioactivity and environmental profiles. The Suzuki-Miyaura coupling, for instance, is a key reaction in the synthesis of various agrochemicals. illinois.edu The versatile reactivity of 2-Bromo-3-(3-carboethoxyphenyl)-1-propene allows for the creation of scaffolds that can be further functionalized to produce potential agrochemical candidates. The introduction of different aryl, heteroaryl, or alkyl groups can systematically modify the steric and electronic properties of the molecule, enabling the optimization of its biological activity.

Stereoselective Transformations and Chiral Auxiliary Applications

While 2-Bromo-3-(3-carboethoxyphenyl)-1-propene is an achiral molecule, it can be a substrate for stereoselective reactions to create chiral centers. For example, asymmetric hydrogenation of the double bond could lead to the formation of a chiral product. Furthermore, if the molecule is elaborated through coupling reactions to introduce a prochiral center, subsequent stereoselective reactions could be employed. There is also potential, following derivatization, for the molecule to act as a chiral auxiliary, where it could be temporarily incorporated into a substrate to direct the stereochemical outcome of a particular reaction before being cleaved. However, specific applications of this compound in stereoselective transformations are not widely documented and represent an area for potential research.

Exploration of Novel Reaction Pathways and Methodologies

The reactivity of 2-Bromo-3-(3-carboethoxyphenyl)-1-propene is largely dictated by the presence of the vinyl bromide moiety, which makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on this exact compound are limited in publicly available literature, its reactivity can be inferred from studies on structurally similar 2-bromo-3-aryl-1-propenes. The primary reaction pathways include the Heck, Suzuki, and Sonogashira couplings. wikipedia.orgwikipedia.orgwikipedia.org

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org 2-Bromo-3-(3-carboethoxyphenyl)-1-propene can react with various alkenes to form substituted styrenes and other complex olefinic compounds. The general conditions for such reactions typically involve a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a phosphine (B1218219) ligand, and a base. mdpi.com

Suzuki Coupling: In the Suzuki coupling, the vinyl bromide of 2-Bromo-3-(3-carboethoxyphenyl)-1-propene can be coupled with organoboron compounds, such as aryl or vinyl boronic acids or their esters. wikipedia.orgnih.gov This reaction is a powerful tool for the formation of new carbon-carbon bonds and can be used to synthesize a wide array of biaryl and vinyl-substituted aromatic compounds. The catalytic system usually consists of a palladium catalyst and a base. organic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org This reaction would allow for the introduction of an alkyne moiety onto the propenyl chain of 2-Bromo-3-(3-carboethoxyphenyl)-1-propene, leading to the synthesis of enyne derivatives which are valuable synthetic intermediates. nih.govscirp.org

The following table summarizes the potential palladium-catalyzed cross-coupling reactions of 2-Bromo-3-(3-carboethoxyphenyl)-1-propene based on the reactivity of analogous compounds.

| Reaction Type | Coupling Partner | Potential Product | Typical Catalyst System |

| Heck Coupling | Alkene (e.g., Styrene) | Substituted Styrene Derivative | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) |

| Suzuki Coupling | Arylboronic Acid (e.g., Phenylboronic acid) | Aryl-substituted Propene Derivative | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Enyne Derivative | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) |

In addition to these cross-coupling reactions, the structure of 2-Bromo-3-(3-carboethoxyphenyl)-1-propene also allows for the exploration of intramolecular cyclization reactions. nih.govorganic-chemistry.org Depending on the reaction conditions and the presence of other functional groups, it may be possible to synthesize various heterocyclic and carbocyclic scaffolds. For instance, palladium-catalyzed intramolecular Heck reactions could lead to the formation of indene (B144670) or other fused-ring systems.

Applications in Catalysis and Ligand Design

While direct applications of 2-Bromo-3-(3-carboethoxyphenyl)-1-propene in catalysis are not extensively documented, its derivatives hold significant potential for the design and synthesis of novel ligands for transition metal catalysis. The functional groups present in the molecule can be modified to introduce coordinating atoms like phosphorus or nitrogen.

Phosphine Ligand Synthesis: The allyl group of 2-Bromo-3-(3-carboethoxyphenyl)-1-propene can be a precursor for the synthesis of phosphine ligands. cardiff.ac.uknih.gov For example, nucleophilic substitution of the bromine atom with a phosphide (B1233454) anion could introduce a phosphine group. The resulting phosphine ligand, bearing the carboethoxyphenyl moiety, could then be used in various catalytic applications, including cross-coupling reactions. The electronic and steric properties of such a ligand could be fine-tuned by modifying the substituents on the phosphorus atom and the phenyl ring.

N-Heterocyclic Carbene (NHC) Ligand Precursors: The vinyl bromide functionality could potentially be used in the synthesis of N-heterocyclic carbene (NHC) precursors. beilstein-journals.orgscience.govresearchgate.net NHCs are an important class of ligands in modern catalysis, known for their strong σ-donating properties and their ability to form stable complexes with a wide range of metals. Synthetic routes could involve the reaction of the vinyl bromide with nitrogen-containing heterocycles to form the corresponding imidazolium (B1220033) or other azolium salts, which are the direct precursors to NHCs.

The table below outlines the potential pathways for the derivatization of 2-Bromo-3-(3-carboethoxyphenyl)-1-propene for ligand synthesis.

| Ligand Type | Synthetic Approach | Potential Coordinating Atoms | Potential Catalytic Applications |

| Phosphine Ligands | Nucleophilic substitution with phosphides | Phosphorus | Cross-coupling, Hydrogenation |

| N-Heterocyclic Carbene (NHC) Ligands | Reaction with N-heterocycles to form azolium salts | Carbon (carbene) | Metathesis, Cross-coupling |

Exploratory Applications in Material Science and Polymer Chemistry

Synthesis of Functionalized Polymers and Copolymers with Tailored Properties

Polymers Incorporating Ester Functionality for Tunable Degradability or Interactions

Further research and publication in peer-reviewed scientific journals would be required to provide the specific data and detailed findings requested for this compound.